Cas no 72058-36-7 (Lochnericine)
Lochnericine Chemical and Physical Properties
Names and Identifiers
-
- Lochnericine
- aspidospe<wbr>
- LogP
- (-)-Lochnericine
- (5alpha,6alpha,7alpha,12R,19alpha)-2,3-Didehydro-6,7-epoxyaspidospermidine-3-carboxylic acid methyl ester
- (-)-Pachysiphine
- methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate
- 72058-36-7
- FS-9271
- Lochnericine [MI]
- WY97J4B4AM
- CHEMBL2011514
- AKOS040752642
- Lochnericine, (-)-
- SCHEMBL6535297
- (5alpha,6alpha,7alpha,12beta,19alpha)-2,3-Didehydro-6,7-epoxyaspidospermidine-3-carboxylic acid methyl ester
- ASPIDOSPERMIDINE-3-CARBOXYLIC ACID, 2,3-DIDEHYDRO-6,7-EPOXY-, METHYL ESTER, (5.ALPHA.,6.ALPHA.,7.ALPHA.,12R,19.ALPHA.)-
- NS00094486
- methyl 5alpha,6alpha,7alpha,12beta,19alpha-2,3-didehydro-6,7-epoxyaspidospermidine-3-carboxylate
- Aspidospermidine-3-carboxylic acid, 2,3-didehydro-6,7-epoxy-, methyl ester, (5alpha,6alpha,7alpha,12R,19alpha)-
- UNII-WY97J4B4AM
- CHEBI:6510
- (5.ALPHA.,6.ALPHA.,7.ALPHA.,12.BETA.,19.ALPHA.)-2,3-DIDEHYDRO-6,7-EPOXYASPIDOSPERMIDINE-3-CARBOXYLIC ACID METHYL ESTER
- DTXCID80263358
- methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo(10.7.1.01,9.02,7.013,15.017,20)icosa-2,4,6,9-tetraene-10-carboxylate
- (5a,6a,7a,12b,19a)-2,3-Didehydro-6,7-epoxyaspidospermidine-3-carboxylate methyl ester
- (5alpha,12R,19alpha)-2,3-Didehydro-6alpha,7alpha-epoxyaspidospermidine-3-carboxylic acid methyl ester
- (5alpha,6alpha,7alpha,12beta,19alpha)-2,3-Didehydro-6,7-epoxyaspidospermidine-3-carboxylate methyl ester
- DTXSID80312234
- (5a,6a,7a,12b,19a)-2,3-Didehydro-6,7-epoxyaspidospermidine-3-carboxylic acid methyl ester
- [ "" ]
-
- Inchi: 1S/C21H24N2O3/c1-3-20-10-12(18(24)25-2)16-21(13-6-4-5-7-14(13)22-16)8-9-23(19(20)21)11-15-17(20)26-15/h4-7,15,17,19,22H,3,8-11H2,1-2H3/t15-,17-,19-,20+,21-/m0/s1
- InChI Key: AUVZFRDLRJQTQF-KXEYLTKFSA-N
- SMILES: O1[C@H]2CN3CC[C@]45C6C=CC=CC=6NC4=C(C(=O)OC)C[C@](CC)([C@@H]12)[C@H]35
Computed Properties
- Exact Mass: 352.17869263g/mol
- Monoisotopic Mass: 352.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 705
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.1Ų
- XLogP3: 2.5
Experimental Properties
- Color/Form: Powder
- Density: 1.35
- Boiling Point: 501°C at 760 mmHg
- Flash Point: 256.8°C
- Refractive Index: 1.665
- pka: pKa in 66% DMF: 4.2(at 25℃)
- Specific Rotation: D27 -432° (chloroform)
Lochnericine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L21250-5mg |
Epoxy-14,15β-tabersonin |
72058-36-7 | 5mg |
¥3628.0 | 2021-09-09 | ||
| A2B Chem LLC | AH18721-5mg |
(5α,12R,19α)-2,3-Didehydro-6α,7α-epoxyaspidospermidine-3-carboxylic acid methyl ester |
72058-36-7 | ≥98% | 5mg |
$1002.00 | 2024-04-19 |
Lochnericine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Lochnericine
Lochnericine: A Comprehensive Overview
Lochnericine, identified by the CAS registry number 72058-36-7, is a compound of significant interest in the fields of chemistry and biology. This compound has garnered attention due to its unique properties and potential applications in various scientific domains. Recent studies have shed light on its structural characteristics, synthesis methods, and biological activities, making it a focal point for researchers worldwide.
The chemical structure of Lochnericine is characterized by a complex arrangement of atoms, which contributes to its distinctive reactivity and functionality. Its molecular formula and molecular weight have been extensively studied, providing insights into its physical and chemical properties. The compound's ability to interact with other molecules in specific ways has been a key area of investigation, particularly in the context of drug discovery and material science.
Recent advancements in analytical techniques have enabled scientists to delve deeper into the synthesis of Lochnericine. Researchers have developed innovative methods to synthesize this compound efficiently, ensuring scalability and reproducibility. These methods often involve multi-step reactions, with careful optimization of reaction conditions to achieve high yields and purity. The development of these synthetic routes has been instrumental in making Lochnericine more accessible for further research and potential commercial applications.
The biological activity of Lochnericine has been a subject of intense scrutiny. Studies have demonstrated its potential as a bioactive agent, with implications in pharmacology and medicine. For instance, research has shown that Lochnericine exhibits promising anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic purposes. Additionally, its ability to modulate cellular signaling pathways has opened avenues for exploring its role in treating various diseases.
In the realm of materials science, Lochnericine has shown potential as a building block for advanced materials. Its unique chemical properties make it an attractive candidate for applications in nanotechnology, catalysis, and polymer science. Recent breakthroughs have highlighted its role in enhancing the performance of materials used in electronics and energy storage systems.
The environmental impact of Lochnericine is another critical area of research. Understanding its degradation pathways and ecological effects is essential for ensuring sustainable practices in its production and use. Scientists are actively exploring methods to minimize the environmental footprint of this compound while maximizing its benefits.
In conclusion, Lochnericine, with its CAS number 72058-36-7, stands as a testament to the advancements in modern chemistry and biology. Its diverse applications, coupled with ongoing research into its properties and potentials, position it as a compound of great significance for future scientific endeavors.
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